4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide is a complex organic compound with a molecular formula of C16H14BrCl3N2O2S This compound is known for its unique structure, which includes a bromine atom, trichloroethyl group, and a vinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide involves multiple stepsThe final step involves the addition of the vinylsulfonyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The vinylsulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This compound can also interact with DNA, potentially causing disruptions in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-benzamide
- 4-bromo-N-(1-(3-(2-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-benzamide
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide is unique due to the presence of the vinylsulfonyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C19H17BrCl3N3O4S2 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(4-ethenylsulfonyl-2-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H17BrCl3N3O4S2/c1-3-32(28,29)13-8-9-14(15(10-13)30-2)24-18(31)26-17(19(21,22)23)25-16(27)11-4-6-12(20)7-5-11/h3-10,17H,1H2,2H3,(H,25,27)(H2,24,26,31) |
InChI Key |
FERTZPIHTVPQBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C=C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.